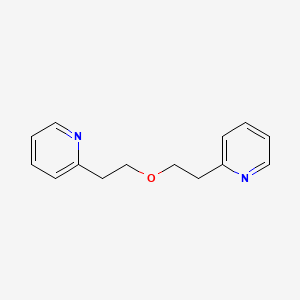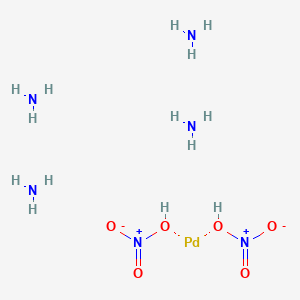
(Nitrooxy)palladio nitrate tetraamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nitrooxy)palladio nitrate tetraamine, also known as tetraamminepalladium(II) nitrate, is a coordination compound with the chemical formula Pd(NH3)4(NO3)2. This compound features a central palladium ion coordinated by four ammonia molecules and two nitrate ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrooxy)palladio nitrate tetraamine typically involves the reaction of palladium(II) chloride with ammonia in the presence of nitric acid. The reaction proceeds as follows: [ \text{PdCl}_2 + 4\text{NH}_3 + 2\text{HNO}_3 \rightarrow \text{Pd(NH}_3\text{)}_4(\text{NO}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity palladium metal, which is dissolved in fuming nitric acid to form palladium nitrate. This solution is then treated with ammonia to yield the desired tetraamine complex .
Chemical Reactions Analysis
Types of Reactions
(Nitrooxy)palladio nitrate tetraamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as triphenylphosphine or thiourea under mild conditions.
Major Products Formed
Oxidation: Palladium(IV) nitrate complexes.
Reduction: Palladium metal or palladium(0) complexes.
Substitution: Various palladium complexes with different ligands.
Scientific Research Applications
Chemistry
(Nitrooxy)palladio nitrate tetraamine is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
In biological research, this compound is used to study the interactions of palladium complexes with biomolecules.
Industry
Industrially, this compound is used in the production of heterogeneous catalysts for various chemical processes, including the isomerization of alkanes and the oxidation of propylene to propylene oxide .
Mechanism of Action
The mechanism of action of (Nitrooxy)palladio nitrate tetraamine involves the coordination of the palladium ion with ligands, which facilitates various catalytic processes. The palladium ion acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) nitrate: Similar structure but with platinum instead of palladium.
Palladium(II) nitrate: Lacks the ammonia ligands, resulting in different reactivity and applications.
Uniqueness
(Nitrooxy)palladio nitrate tetraamine is unique due to its specific coordination environment, which imparts distinct catalytic properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
H14N6O6Pd |
|---|---|
Molecular Weight |
300.57 g/mol |
IUPAC Name |
azane;nitric acid;palladium |
InChI |
InChI=1S/2HNO3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
InChI Key |
DIJATZHSLJVAHU-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12505461.png)
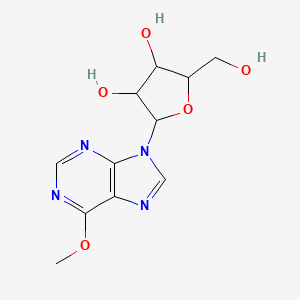
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
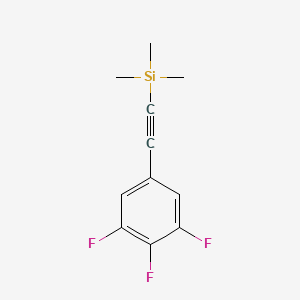
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
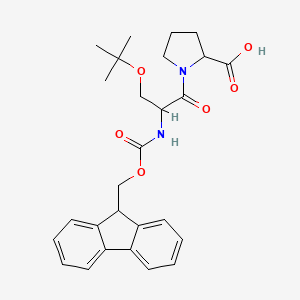
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
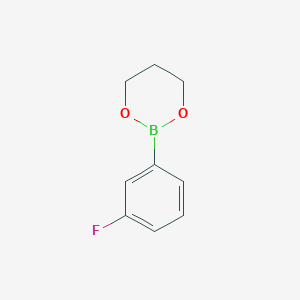
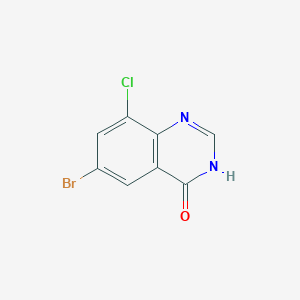
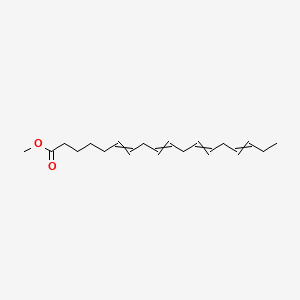
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
